2-(Ethylamino)-o-propionotoluidide Hydrochloride
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Overview
Description
2-(Ethylamino)-o-propionotoluidide Hydrochloride is a chemical compound that belongs to the class of synthetic cathinones These compounds are structurally related to cathinone, a naturally occurring stimulant found in the khat plant
Mechanism of Action
Target of Action
The primary target of 2-(Ethylamino)-o-propionotoluidide Hydrochloride is the estrogen receptor (ER) . The ER is a protein found inside cells and is activated by the hormone estrogen . Dysregulation of the ER has been implicated in several diseases, including breast and ovarian cancer .
Mode of Action
This compound, also known as Elacestrant, binds to the estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) . It blocks the transcriptional activity of the ER and promotes its degradation . This action helps to overcome drug resistance that may develop over time with other types of endocrine therapy .
Biochemical Pathways
It is known that the binding of estrogen to the receptor can activate a variety of signaling pathways that affect gene expression, leading to changes in cellular behavior and ultimately influencing physiological processes leading to the development of breast cancer .
Pharmacokinetics
It is known that elacestrant is orally bioavailable , suggesting that it is well-absorbed in the body
Result of Action
Elacestrant has shown anticancer activity both in vitro and in vivo in ER+ HER2-positive breast cancer models . It exhibits antineoplastic and estrogen-like activities and induces conformational changes , leading to the degradation of the estrogen receptor upon a higher oral dose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-o-propionotoluidide Hydrochloride typically involves the reaction of 2-amino-1-phenylpropan-1-one with ethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-o-propionotoluidide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are typically secondary amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-(Ethylamino)-o-propionotoluidide Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its potential therapeutic applications, including as a stimulant or antidepressant.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-ethylbuphedrone (4-MNEB)
- 4-Methyl-N-dimethylpentedrone (4-MDMP)
- 4-Methyl-N-dimethylhexedrone (4-MDMH)
- 4-Methyl-N-diethylbuphedrone (4-MDEB)
Uniqueness
2-(Ethylamino)-o-propionotoluidide Hydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Compared to similar compounds, it has a different balance of stimulant and euphoric effects, making it a valuable compound for research in neuropharmacology and forensic science.
Properties
IUPAC Name |
2-(ethylamino)-N-(2-methylphenyl)propanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-4-13-10(3)12(15)14-11-8-6-5-7-9(11)2;/h5-8,10,13H,4H2,1-3H3,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFJZONNAIYUGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)NC1=CC=CC=C1C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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